molecular formula C21H25N3O5 B5653409 5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione

5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B5653409
M. Wt: 399.4 g/mol
InChI Key: SFEYZDQMTJIXOR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by complex molecular structures involving multiple functional groups, such as pyrimidine diones, benzodioxoles, and piperidines. These structures are notable for their potential in various fields of chemistry and pharmacology, albeit the focus here excludes drug use and side effects.

Synthesis Analysis

The synthesis of similar complex compounds often involves multi-step reactions, starting from simple precursors to gradually build up the desired structure. For example, the synthesis of related compounds has been achieved through methods such as asymmetric hydrogenation, indicating the possibility of obtaining high enantiomeric excesses in certain steps, which could be crucial for the synthesis of the target compound (Bisset et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, often confirmed by spectroscopic methods and X-ray crystallography, is essential for verifying the successful synthesis of the target compound. Studies like those conducted by Barakat et al. (2016) on similar compounds provide insights into the methodologies that could be applied for structural verification of our target molecule (Barakat et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of the compound is likely influenced by its functional groups. For instance, the presence of a pyrimidine dione moiety suggests potential for nucleophilic attacks, whereas the benzodioxole could impact its electronic properties. Research on structurally related compounds, such as those involving unsymmetrical Schiff bases, provides insights into the chemical behavior that could be expected from our compound of interest (Opozda et al., 2006).

Physical Properties Analysis

The physical properties of such a complex molecule, including solubility, melting point, and stability, would be significantly affected by its molecular structure. Analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be employed to study these properties, drawing parallels from similar compounds (Effenberger & Barthelmess, 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be inferred from functional group analysis. For instance, the pyrimidine dione part of the molecule is expected to exhibit particular reactivity patterns, such as participation in condensation reactions or susceptibility to electrophilic attacks, similar to what has been observed in related research on pyrimidine derivatives (Harutyunyan et al., 2019).

properties

IUPAC Name

5-[2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-21(10-14-4-5-16-17(8-14)29-13-28-16)6-3-7-24(12-21)18(25)9-15-11-22-20(27)23(2)19(15)26/h4-5,8,11H,3,6-7,9-10,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYZDQMTJIXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)CC2=CNC(=O)N(C2=O)C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione

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